![molecular formula C26H34O4Si B12096325 (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol](/img/structure/B12096325.png)
(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[43002,4]nonan-5-ol is a complex organic molecule characterized by its unique tricyclic structure and the presence of a tert-butyl(diphenyl)silyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol typically involves multiple steps, starting from simpler precursors. One common approach involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole. The tricyclic core can be constructed through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. The use of automated synthesis platforms could also be employed to streamline the production process.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield different alcohol derivatives.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme mechanisms and protein interactions. The presence of the tert-butyl(diphenyl)silyl group can enhance the stability and solubility of these probes in biological systems.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The unique tricyclic structure may interact with biological targets in ways that simpler molecules cannot, leading to the discovery of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or unique electronic characteristics. It may also be used as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butyl(diphenyl)silyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The tricyclic core may interact with specific protein sites, influencing their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (1R,2S,4S,5S,6S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol
- (1R,2S,4S,5S,6S)-2-[[tert-butyl(triphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol
Uniqueness
The uniqueness of (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol lies in its specific combination of functional groups and its tricyclic structure. This combination provides a distinct set of chemical properties and reactivity patterns that are not found in simpler or less structurally complex compounds. The presence of the tert-butyl(diphenyl)silyl group, in particular, offers unique steric and electronic effects that can be exploited in various chemical and biological applications.
This detailed article covers the essential aspects of (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[43002,4]nonan-5-ol, providing a comprehensive overview of its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C26H34O4Si |
|---|---|
分子量 |
438.6 g/mol |
IUPAC名 |
(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol |
InChI |
InChI=1S/C26H34O4Si/c1-24(2,3)31(18-12-8-6-9-13-18,19-14-10-7-11-15-19)28-17-26-16-20(26)21(27)22-23(26)30-25(4,5)29-22/h6-15,20-23,27H,16-17H2,1-5H3/t20-,21+,22+,23+,26-/m1/s1 |
InChIキー |
XFSRKIPDQLASTK-PTMVLBRKSA-N |
異性体SMILES |
CC1(O[C@H]2[C@H]([C@H]3C[C@@]3([C@H]2O1)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)C |
正規SMILES |
CC1(OC2C(C3CC3(C2O1)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


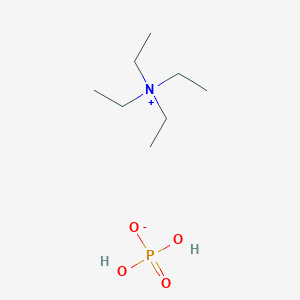
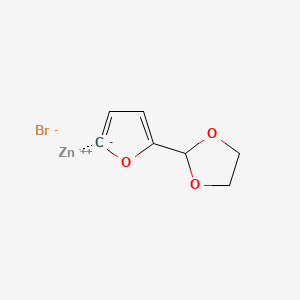
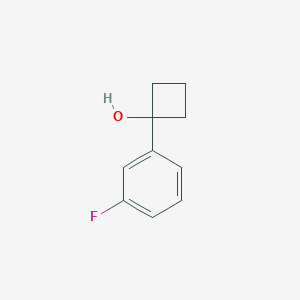
![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)butanoate](/img/structure/B12096254.png)

![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
![4,8-Dibromo-6-(2-ethylhexyl)-1,4-dihydrotriazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B12096264.png)
![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)
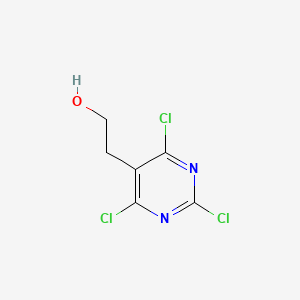


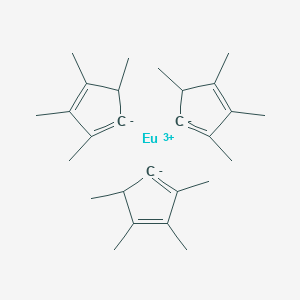
![1H-Pyrrolo[2,1-c][1,4]oxazine,hexahydro-4-methyl-,(4S,8aS)-(9CI)](/img/structure/B12096303.png)
![2,2,2-Trichloroethyl [(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl]carbamate](/img/structure/B12096315.png)
